
L-Phenylalanine NHS Ester Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine NHS Ester Hydrobromide is a biochemical compound used primarily in proteomics research. It has the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 . This compound is known for its role in facilitating the conjugation of proteins and peptides, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine NHS Ester Hydrobromide typically involves the reaction of L-Phenylalanine with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine NHS Ester Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol
Conditions: Controlled pH, temperature regulation
Major Products Formed
L-Phenylalanine: Formed through hydrolysis
Conjugated Proteins/Peptides: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
L-Phenylalanine NHS Ester Hydrobromide is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptide conjugates and bioconjugation studies.
Biology: Facilitates the labeling of proteins and peptides for various biological assays.
Medicine: Plays a role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of research-grade biochemicals and reagents
Mechanism of Action
The mechanism of action of L-Phenylalanine NHS Ester Hydrobromide involves the activation of the carboxyl group of L-Phenylalanine through the formation of an NHS ester. This activated ester can then react with nucleophiles such as amines, leading to the formation of stable amide bonds. The compound’s high reactivity and selectivity make it an ideal reagent for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine Methyl Ester
- L-Phenylalanine Ethyl Ester
- L-Phenylalanine Tert-Butyl Ester
Comparison
L-Phenylalanine NHS Ester Hydrobromide is unique due to its NHS ester group, which provides high reactivity and selectivity for nucleophilic substitution reactions. This makes it more suitable for bioconjugation applications compared to other L-Phenylalanine esters, which may not offer the same level of reactivity.
Properties
Molecular Formula |
C13H15BrN2O4 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-3-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C13H14N2O4.BrH/c14-10(8-9-4-2-1-3-5-9)13(18)19-15-11(16)6-7-12(15)17;/h1-5,10H,6-8,14H2;1H/t10-;/m0./s1 |
InChI Key |
IOWDNACZDCORQW-PPHPATTJSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)N.Br |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


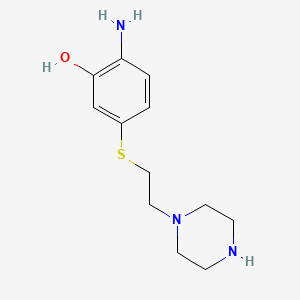
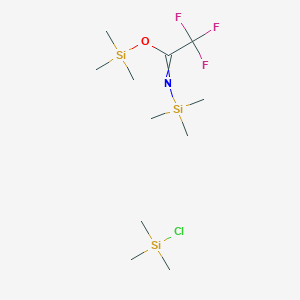
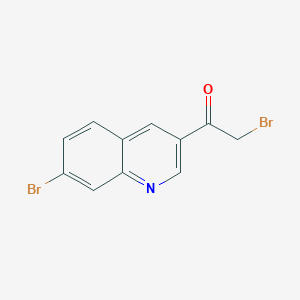


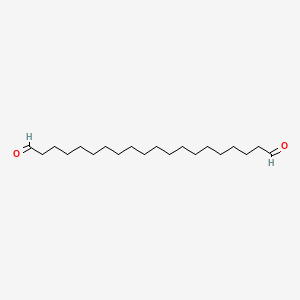
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
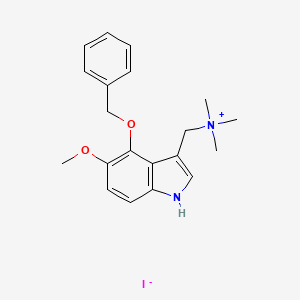
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
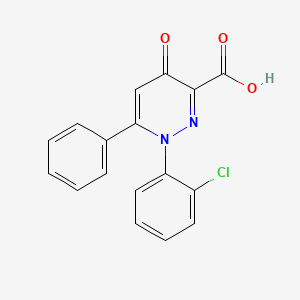
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)



